molecular formula C12H10ClNO B6414634 6-(3-Chloro-5-methylphenyl)pyridin-3-ol CAS No. 1262011-46-0

6-(3-Chloro-5-methylphenyl)pyridin-3-ol

Cat. No.: B6414634
CAS No.: 1262011-46-0
M. Wt: 219.66 g/mol
InChI Key: NCTVOOKXPQIXGD-UHFFFAOYSA-N
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Description

6-(3-Chloro-5-methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 3-chloro-5-methylphenyl group at the 6-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-5-methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-chloro-5-methylphenylboronic acid can be coupled with 6-bromo-3-hydroxypyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and catalysts is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-5-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 6-(3-Chloro-5-methylphenyl)pyridin-3-one.

    Reduction: Formation of 6-(3-Chloro-5-methylphenyl)pyridin-3-amine.

    Substitution: Formation of 6-(3-Chloro-5-methylphenyl)pyridin-3-ylamine or 6-(3-Chloro-5-methylphenyl)pyridin-3-thiol.

Scientific Research Applications

6-(3-Chloro-5-methylphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chloro-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-pyridinol: Similar structure but lacks the 3-chloro-5-methylphenyl group.

    3-Chloro-5-methylphenylpyridine: Similar structure but lacks the hydroxyl group at the 3-position.

    6-(3-Chloro-5-methylphenyl)pyridin-3-one: Oxidized form of 6-(3-Chloro-5-methylphenyl)pyridin-3-ol.

Uniqueness

This compound is unique due to the presence of both the 3-chloro-5-methylphenyl group and the hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3-chloro-5-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-4-9(6-10(13)5-8)12-3-2-11(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTVOOKXPQIXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692590
Record name 6-(3-Chloro-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-46-0
Record name 6-(3-Chloro-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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